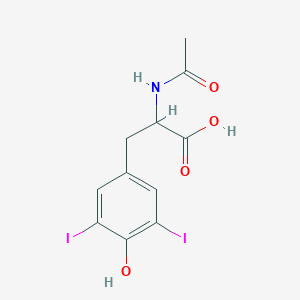

N-Acetyl-3,5-diiodo-L-tyrosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXURJOCZAIXFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305606 | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-28-7 | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3,5-diiodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of N-Acetyl-3,5-diiodo-L-tyrosine?

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-3,5-diiodo-L-tyrosine is a synthetically modified derivative of the amino acid L-tyrosine. The introduction of two iodine atoms onto the phenolic ring and an acetyl group at the nitrogen terminus significantly alters its physicochemical properties, making it a compound of interest in various research and development areas, particularly in thyroid-related studies and as a precursor for radiolabeled compounds. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and relevant biological context.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the tables below. These values are crucial for understanding its behavior in biological systems and for the design of analytical and formulation protocols.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₁I₂NO₄[1][2][3] |

| Molecular Weight | 475.02 g/mol [2][3] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 124.0 to 128.0 °C[2] |

| CAS Number | 1027-28-7[1][2][3] |

| Storage Conditions | Store at 0-8°C in a dry, dark place.[1][2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Density | 2.206 ± 0.06 g/cm³[2] |

| Boiling Point | 532.9 ± 50.0 °C[2] |

| Flash Point | 276.1 °C[2] |

| pKa | 2.98 ± 0.10[2] |

| Vapor Pressure | 3.47E-12 mmHg at 25°C[2] |

| Refractive Index | 1.692[2] |

Table 3: Solubility Profile

| Solvent | Solubility |

| Methanol | Almost transparent[2] |

| Water | Enhanced solubility compared to other iodinated tyrosine derivatives is noted, but quantitative data is not readily available.[1] |

| DMSO | Soluble (based on the solubility of the related compound 3,5-Diiodo-L-tyrosine)[4] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the determination of key physicochemical properties and for the synthesis of N-acetylated amino acids.

Synthesis of N-Acetyl-Amino Acids (General Protocol)

This protocol describes a general method for the N-acetylation of an amino acid using acetic anhydride, which can be adapted for the synthesis of this compound from its precursor, 3,5-diiodo-L-tyrosine.

Materials:

-

Amino acid (e.g., 3,5-diiodo-L-tyrosine)

-

Acetic acid

-

Acetic anhydride

-

Water

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus

-

Crystallization vessel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Mix the amino acid and acetic acid in a molar ratio of 1:4-7 in the reaction vessel.

-

Heat the mixture to 40-70°C and stir for 1-6 hours.

-

Over a period of 1 to 5 hours, uniformly add acetic anhydride in a molar amount equivalent to 1.0 to 1.4 times that of the amino acid, while maintaining the temperature at 40-70°C.

-

Continue stirring and maintaining the temperature for an additional 1 to 4 hours.

-

Rapidly distill the mixture under vacuum (0.07 to 0.08 MPa) at 90°C until the volume of the distilled liquid is 1.0 to 1.3 times the initial volume of acetic acid.

-

Add water, equivalent to 1 to 3 times the mass of the starting amino acid, to the residue.

-

Stir and cool the mixture to induce crystallization.

-

Allow the crystallization to proceed for 1 to 24 hours.

-

Separate the solid product by filtration.

-

Dry the collected solid in an oven to obtain the N-acetylated amino acid.

Determination of Melting Point (Capillary Method)

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.

-

Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The melting point is reported as this range. For a pure substance, this range should be narrow (1-2°C).

Determination of Solubility (Qualitative Method)

Materials:

-

Test tubes

-

Vortex mixer or stirring rod

-

Sample of this compound

-

Various solvents (e.g., water, methanol, ethanol, DMSO, acetone)

Procedure:

-

Place a small, accurately weighed amount of the solid (e.g., 1-5 mg) into a clean, dry test tube.

-

Add a small volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Observe the mixture to see if the solid has dissolved completely.

-

If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL at a time), agitating after each addition, until the solid dissolves or a total volume of 1 mL has been added.

-

Record the solubility in qualitative terms (e.g., very soluble, soluble, sparingly soluble, or insoluble) based on the amount of solvent required to dissolve the sample.

Biological Context and Signaling Pathways

This compound is closely related to the biosynthesis of thyroid hormones. In the body, it is expected to be deacetylated to 3,5-diiodo-L-tyrosine (DIT). DIT is a crucial intermediate in the synthesis of thyroxine (T4) and triiodothyronine (T3) within the thyroid gland.[2][5]

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles. The key steps involving DIT are:

-

Iodination of Tyrosine: Tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling Reaction: Two molecules of DIT couple to form thyroxine (T4), or one molecule of DIT couples with one molecule of MIT to form triiodothyronine (T3).[5]

Below is a diagram illustrating the workflow for the synthesis of N-acetylated amino acids and the signaling pathway for thyroid hormone synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-3,5-diiodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Acetyl-3,5-diiodo-L-tyrosine, a key intermediate in the synthesis of thyroid hormones and a valuable compound for various research applications. This document details the primary synthetic routes, purification protocols, and analytical characterization of the target molecule, presented in a format tailored for laboratory and drug development professionals.

Introduction

This compound is a derivative of the amino acid L-tyrosine, featuring iodine atoms at the 3 and 5 positions of the phenol ring and an acetyl group on the alpha-amino group. This modification enhances its utility in certain synthetic and biological studies compared to its parent molecule, L-tyrosine. Its primary significance lies in its role as a precursor in the synthesis of thyroid hormones, such as thyroxine (T4). The N-acetyl group can serve as a protecting group during synthetic manipulations, and the diiodo-substitution is a key structural feature for its biological activity and further chemical transformations.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Analytical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁I₂NO₄ |

| Molecular Weight | 475.01 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 124.0 to 128.0 °C[1] |

| Purity (by HPLC) | ≥ 97%[2] |

| Storage Conditions | 0-8°C[2] |

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Method 1: Iodination of N-Acetyl-L-tyrosine

This is a direct and common approach where commercially available N-Acetyl-L-tyrosine is subjected to electrophilic iodination.

Method 2: Iodination of L-Tyrosine followed by Acetylation

In this alternative route, L-tyrosine is first di-iodinated to form 3,5-diiodo-L-tyrosine, which is then acetylated to yield the final product.[1]

Experimental Protocol: Iodination of N-Acetyl-L-tyrosine

This protocol is a composite of established iodination procedures for tyrosine derivatives.

Materials:

-

N-Acetyl-L-tyrosine

-

Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide)

-

A suitable solvent (e.g., glacial acetic acid, methanol)

-

A base for pH adjustment (e.g., sodium hydroxide solution)

-

An acid for neutralization/precipitation (e.g., hydrochloric acid)

-

Sodium thiosulfate solution (for quenching excess iodine)

Procedure:

-

Dissolution: Dissolve N-Acetyl-L-tyrosine in a suitable solvent. For instance, suspend N-Acetyl-L-tyrosine in glacial acetic acid.

-

Iodination: Slowly add a solution of iodine monochloride in the same solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature. Alternatively, a mixture of iodine and an oxidizing agent like hydrogen peroxide can be used.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the excess iodine by adding a solution of sodium thiosulfate until the characteristic iodine color disappears.

-

Precipitation: Precipitate the crude product by adding the reaction mixture to a large volume of cold water with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Drying: Dry the crude product under vacuum.

Experimental Protocol: Iodination of L-Tyrosine and Subsequent Acetylation

This two-step protocol provides an alternative route to the target compound.

Step 1: Synthesis of 3,5-Diiodo-L-tyrosine

-

Iodination: L-tyrosine is directly iodinated using iodine in the presence of sodium iodide in an aqueous ethylamine solution, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[3]

-

Isolation: The resulting 3,5-diiodo-L-tyrosine can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing.

Step 2: Acetylation of 3,5-Diiodo-L-tyrosine

-

Dissolution: Dissolve the 3,5-diiodo-L-tyrosine in an aqueous alkaline solution (e.g., sodium hydroxide solution).

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH of the solution between 8 and 10 with the concurrent addition of a base.

-

Reaction Completion and Precipitation: After the addition of acetic anhydride is complete, stir the reaction mixture for a short period. Then, acidify the solution with an acid like hydrochloric acid to precipitate the this compound.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products (e.g., mono-iodinated species), and other impurities.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include aqueous ethanol, aqueous acetic acid, or hot water.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated funnel to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed. The conditions would be an extension of analytical HPLC methods.

Table 2: Representative HPLC Conditions for Analysis and Purification

| Parameter | Condition |

| Column | Reversed-phase C18 (for preparative scale, a wider diameter column is used) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable buffer |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA |

| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the product. |

| Flow Rate | Adjusted for the preparative column diameter. |

| Detection | UV at a wavelength where the compound has significant absorbance (e.g., around 280 nm). |

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Role in Thyroid Hormone Synthesis Pathway

This compound is closely related to 3,5-diiodo-L-tyrosine (DIT), a key intermediate in the biosynthesis of thyroid hormones. The following diagram illustrates the simplified pathway of thyroid hormone synthesis, highlighting the position of DIT.

Caption: Simplified pathway of thyroid hormone synthesis highlighting the role of diiodotyrosine (DIT).

References

- 1. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. This compound(1027-28-7) IR Spectrum [chemicalbook.com]

- 3. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]

N-Acetyl-3,5-diiodo-L-tyrosine: A Technical Guide for Researchers

CAS Number: 1027-28-7

This technical guide provides an in-depth overview of N-Acetyl-3,5-diiodo-L-tyrosine, a specialized derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties, synthesis, and applications.

Core Compound Properties

This compound is a synthetic compound with significant potential in various research and development areas. Its structure, featuring an acetylated amino group and two iodine atoms on the phenolic ring of tyrosine, imparts unique physicochemical and biological properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1027-28-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁I₂NO₄ | [3] |

| Molecular Weight | 475.01 g/mol | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2][3] |

| Melting Point | 124.0 to 128.0 °C | [1][2] |

| Boiling Point (Predicted) | 532.9 ± 50.0 °C | [1][2] |

| Density (Predicted) | 2.206 ± 0.06 g/cm³ | [1][2] |

| Solubility | Almost transparent in Methanol | [1][2] |

| pKa (Predicted) | 2.98 ± 0.10 | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, store in a freezer under -20°C | [1][2] |

Synthesis and Manufacturing

Representative Synthesis Protocol

Step 1: Synthesis of 3,5-Diiodo-L-tyrosine

This step involves the direct iodination of L-tyrosine.

-

Materials: L-tyrosine, Iodine, Sodium Iodide, Aqueous Ethylamine (or a mixture of acetic and hydrochloric acids with hydrogen peroxide).

-

Procedure: L-tyrosine is reacted with iodine in the presence of sodium iodide in a suitable solvent system, such as aqueous ethylamine. The reaction mixture is stirred until the iodination is complete. The product, 3,5-diiodo-L-tyrosine, is then isolated and purified.

Step 2: N-Acetylation of 3,5-Diiodo-L-tyrosine

The purified 3,5-diiodo-L-tyrosine is then acetylated.

-

Materials: 3,5-Diiodo-L-tyrosine, Acetic Anhydride, an appropriate base (e.g., sodium hydroxide).

-

Procedure: 3,5-Diiodo-L-tyrosine is dissolved in an alkaline solution. Acetic anhydride is then added dropwise while maintaining the pH of the reaction mixture with a base. The reaction is allowed to proceed to completion. The pH is then adjusted to precipitate the this compound. The crude product is filtered, washed, and can be further purified by recrystallization.

A logical workflow for this synthesis is depicted below:

Biological Significance and Applications

This compound is a compound of interest in several areas of biomedical research due to its structural similarity to thyroid hormone precursors and its potential as a research tool.

Role in Thyroid Hormone Biosynthesis Research

The compound serves as an important tool in studying the biosynthesis of thyroid hormones. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism. Their synthesis involves the iodination of tyrosine residues within the thyroglobulin protein. 3,5-diiodo-L-tyrosine is a direct precursor to these hormones. By using this compound, researchers can investigate the enzymatic processes and regulatory mechanisms of this pathway.

The following diagram illustrates the simplified signaling pathway of thyroid hormone biosynthesis:

Application in Pepsin Inhibition Studies

A standard experimental protocol to determine pepsin inhibition is as follows:

Pepsin Inhibition Assay Protocol

-

Objective: To determine the inhibitory effect of this compound on pepsin activity.

-

Principle: This assay measures the proteolytic activity of pepsin using a suitable substrate, such as hemoglobin. The rate of substrate cleavage is monitored spectrophotometrically. The assay is performed in the presence and absence of the test compound to determine its inhibitory potential.

-

Materials:

-

Pepsin

-

Hemoglobin (as substrate)

-

Hydrochloric acid (HCl) for pH adjustment

-

Trichloroacetic acid (TCA) to stop the reaction

-

This compound (test inhibitor)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a buffered solution of hemoglobin at an acidic pH (e.g., pH 2.0).

-

Prepare various concentrations of this compound.

-

In separate reaction tubes, mix the hemoglobin solution with either the test inhibitor or a vehicle control.

-

Initiate the reaction by adding a standardized solution of pepsin to each tube.

-

Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding TCA, which precipitates the undigested hemoglobin.

-

Centrifuge the tubes to pellet the precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the amount of digested, soluble peptides.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value if applicable.

-

Potential in Radiopharmaceutical Development

Due to the presence of iodine atoms, this compound is a potential precursor for the development of radiopharmaceuticals.[3] By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), the compound can be transformed into a tracer for diagnostic imaging (e.g., SPECT or PET) or a therapeutic agent for targeted radionuclide therapy.[3] The N-acetyl group can enhance solubility and stability, which are desirable properties for radiolabeled compounds.[3]

The general workflow for developing a radiopharmaceutical from this precursor would involve:

Conclusion

This compound is a versatile synthetic compound with established and potential applications in biomedical research. Its well-defined physicochemical properties make it a valuable tool for studying thyroid hormone biosynthesis and enzyme inhibition. Furthermore, its structure holds promise for the development of novel radiopharmaceuticals. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key technical data and outlining relevant experimental frameworks. Further research into its biological activities and applications is warranted to fully explore its potential in drug discovery and development.

References

Molecular structure and formula of N-Acetyl-3,5-diiodo-L-tyrosine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine. Characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine function, this compound serves as a crucial intermediate in various biochemical and pharmaceutical applications. Its structural similarity to thyroid hormone precursors makes it a significant molecule in endocrinological research. Furthermore, its unique properties are leveraged in the development of radiopharmaceuticals and as a building block in synthetic organic chemistry. This technical guide provides an in-depth overview of the molecular structure, formula, physicochemical properties, synthesis, and biological relevance of this compound.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and chemical formula.

Molecular Formula: C₁₁H₁₁I₂NO₄[1][2]

Systematic Name: (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[1]

The structure consists of a central L-tyrosine core, which is an α-amino acid. The key modifications are:

-

Di-iodination: Two iodine atoms are substituted at the 3 and 5 positions of the phenyl ring of tyrosine.

-

N-Acetylation: An acetyl group (-COCH₃) is attached to the α-amino group.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁I₂NO₄ | [1][2] |

| Molecular Weight | 475.01 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Purity (HPLC) | ≥ 97% | [1] |

| Melting Point | 124.0 to 128.0 °C | |

| Boiling Point (Predicted) | 532.9 ± 50.0 °C | |

| Density (Predicted) | 2.206 ± 0.06 g/cm³ | |

| Flash Point | 276.1 °C | |

| Solubility | Almost transparent in Methanol | |

| Storage Conditions | Store at 0-8°C | [1] |

| CAS Number | 1027-28-7 | [1][2] |

| PubChem CID | 70565 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the iodination of L-tyrosine to form 3,5-diiodo-L-tyrosine, followed by the N-acetylation of the resulting intermediate.

Step 1: Synthesis of 3,5-Diiodo-L-tyrosine

This protocol is based on the direct iodination of L-tyrosine.

-

Materials:

-

L-tyrosine

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Aqueous ethylamine or a mixture of acetic and hydrochloric acid

-

Hydrogen peroxide (if using the acid mixture)

-

Reaction vessel

-

Stirring apparatus

-

Filtration apparatus

-

-

Procedure:

-

Dissolve L-tyrosine in the chosen solvent system (aqueous ethylamine or the acid mixture) in the reaction vessel with stirring.

-

In a separate container, prepare a solution of iodine and sodium iodide.

-

Slowly add the iodine solution to the L-tyrosine solution with continuous stirring. If using the acid mixture, hydrogen peroxide is added to facilitate the oxidation of iodide to iodine.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the precipitated 3,5-diiodo-L-tyrosine is collected by filtration.

-

The crude product is washed with cold water and then a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

The purified 3,5-diiodo-L-tyrosine is dried under vacuum.

-

Step 2: N-Acetylation of 3,5-Diiodo-L-tyrosine

This protocol is a standard method for the N-acetylation of amino acids.

-

Materials:

-

3,5-Diiodo-L-tyrosine (from Step 1)

-

Acetic anhydride

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

-

Hydrochloric acid (HCl) for acidification

-

Reaction vessel with pH control

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

-

Procedure:

-

Suspend the 3,5-diiodo-L-tyrosine in water in the reaction vessel.

-

Cool the suspension in an ice bath and slowly add the aqueous NaOH solution with stirring until the amino acid dissolves completely.

-

While maintaining a low temperature (typically below 10°C), add acetic anhydride dropwise to the solution. Simultaneously, add NaOH solution to maintain the pH of the reaction mixture between 8 and 10.

-

After the addition of acetic anhydride is complete, continue stirring the reaction mixture for a period (e.g., 1 hour) to ensure complete acetylation.

-

Slowly acidify the reaction mixture with HCl to a pH of approximately 2-3. This will cause the this compound to precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

-

Dry the purified this compound under vacuum.

-

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

This compound is not known to be a direct signaling molecule. Its primary biological significance lies in its role as a precursor, particularly in the context of thyroid hormone biosynthesis. The di-iodinated tyrosine moiety is a fundamental building block for the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid gland. L-tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These iodinated tyrosine residues are then coupled to form T3 and T4. This compound serves as a synthetic analogue and a valuable tool for studying this pathway.

Caption: Role of diiodotyrosine in thyroid hormone synthesis.

Applications

The unique chemical structure of this compound lends itself to several key applications in research and development:

-

Thyroid Research: It is a vital compound for studying the synthesis and metabolism of thyroid hormones.[1] Its structural similarity to DIT allows it to be used as a probe or a starting material in studies related to thyroid function and disorders.

-

Radiopharmaceuticals: The presence of iodine atoms makes it an excellent precursor for the synthesis of radiolabeled compounds. By using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), this compound can be converted into imaging agents for diagnostic purposes (e.g., SPECT or PET imaging) or therapeutic agents for targeted radiotherapy.

-

Drug Development: It serves as a lead compound in the design and synthesis of novel pharmaceuticals, particularly those targeting thyroid-related diseases.

-

Biochemical Assays: This compound is employed in various biochemical assays to investigate enzyme activity and interactions within metabolic pathways involving iodine and tyrosine derivatives.[1]

Conclusion

This compound is a molecule of significant interest to researchers in the fields of endocrinology, medicinal chemistry, and drug development. Its well-defined molecular structure and physicochemical properties, coupled with its crucial role as a precursor in the synthesis of thyroid hormones and radiopharmaceuticals, underscore its importance. The synthetic protocols outlined in this guide provide a framework for its preparation, enabling further investigation into its biological functions and potential therapeutic applications. The continued study of this compound and its derivatives holds promise for advancing our understanding of thyroid physiology and for the development of novel diagnostic and therapeutic agents.

References

The Genesis of Thyroid Hormones: An In-depth Technical Guide to the Discovery and History of Iodinated Tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of iodinated tyrosine derivatives, the fundamental building blocks of thyroid hormones. We will delve into the pivotal experiments, key scientific figures, and the evolution of our understanding of these critical molecules, from their initial observation to the elucidation of their synthesis and function. This guide also presents quantitative data, detailed experimental protocols from seminal studies, and visualizations of key pathways and workflows to offer a thorough resource for professionals in the field.

The Early Quest: From Goiter to Iodine

The story of iodinated tyrosine derivatives begins not in a laboratory, but with the ancient observation of goiter, the swelling of the thyroid gland. As early as 2697 BCE, the "Yellow Emperor" Hung Ti described the use of seaweed to treat this condition[1][2]. This empirical remedy, unknowingly, provided the essential element for thyroid hormone synthesis: iodine.

It was not until 1811 that French chemist Bernard Courtois discovered iodine while processing seaweed ash[1][2]. This discovery laid the groundwork for understanding the link between this element and thyroid function. In the 19th century, the clinical pictures of hypothyroidism ("myxoedema") and hyperthyroidism ("Graves' disease") were described, and in 1891, George Murray demonstrated that injecting sheep thyroid extract could alleviate the symptoms of myxoedema, marking the dawn of hormone replacement therapy[1][2][3].

The Isolation and Synthesis of Thyroxine (T4)

The early 20th century witnessed a race to isolate the active principle of the thyroid gland. The breakthrough came on Christmas Day in 1914, when American biochemist Edward C. Kendall at the Mayo Clinic crystallized the primary thyroid hormone, which he named "thyroxin"[3][4][5]. This monumental achievement provided a pure substance for further study.

However, the correct chemical structure of thyroxine remained elusive until 1926, when British chemist Charles Robert Harington elucidated its composition as a tetra-iodinated derivative of the amino acid tyrosine[4]. A year later, in 1927, Harington, along with George Barger, achieved the complete chemical synthesis of thyroxine, a landmark in hormone research[4].

Experimental Protocols: The Synthesis of Thyroxine (Harington and Barger, 1927)

The synthesis of thyroxine by Harington and Barger was a multi-step process that stands as a classic in organic chemistry. Below is a summary of their experimental approach, as detailed in their 1927 publication.

Starting Material: The synthesis began with p-hydroxybenzaldehyde.

Key Steps:

-

Nitration: p-hydroxybenzaldehyde was nitrated to introduce nitro groups onto the benzene ring.

-

Condensation: The resulting dinitro-p-hydroxybenzaldehyde was condensed with p-methoxyaniline.

-

Reduction: The nitro groups were then reduced to amino groups.

-

Diazotization and Iodination: The amino groups were converted to diazonium salts and subsequently replaced with iodine atoms through a Sandmeyer-like reaction.

-

Demethylation and Oxidation: The methoxy group was demethylated to a hydroxyl group, and the aldehyde was oxidized to a carboxylic acid.

-

Introduction of the Alanine Side Chain: The final step involved the introduction of the alanine side chain to the phenolic ring, a complex procedure involving several sub-steps to yield the final thyroxine molecule.

This pioneering work not only confirmed the structure of thyroxine but also made it available for therapeutic use.

The Discovery of the "True" Hormone: Triiodothyronine (T3)

For decades, thyroxine was considered the sole active thyroid hormone. However, in the early 1950s, a new chapter unfolded. Working at the National Institute for Medical Research in London, Rosalind Pitt-Rivers and Jack Gross utilized the then-emerging technique of paper chromatography combined with radioactive iodine (¹³¹I) to study iodine metabolism[6][7][8].

In 1952, they reported the identification of a previously unknown iodine-containing compound in human plasma, which they named triiodothyronine (T3)[8]. Their subsequent research revealed that T3 was significantly more potent than T4, leading to the paradigm shift that T4 is largely a prohormone, with T3 being the primary biologically active form of thyroid hormone[7].

Experimental Protocols: The Isolation of Triiodothyronine (Gross and Pitt-Rivers, 1952)

The isolation and identification of T3 relied on the separation of minute quantities of radiolabeled compounds from biological samples. The following outlines the key aspects of their experimental workflow.

Methodology:

-

Radioactive Labeling: Patients were administered a tracer dose of radioactive iodine (¹³¹I), which was incorporated into newly synthesized thyroid hormones.

-

Plasma Extraction: Blood samples were collected, and the plasma was extracted with n-butanol to isolate the iodinated compounds.

-

Paper Chromatography: The butanol extracts were concentrated and spotted onto filter paper for chromatographic separation. They employed a two-dimensional chromatography system:

-

First Dimension: n-butanol-acetic acid-water solvent system.

-

Second Dimension: n-butanol-dioxane-ammonia solvent system.

-

-

Autoradiography: The developed chromatograms were exposed to X-ray film. The radioactive spots corresponding to different iodine-containing compounds were then visualized.

-

Identification: By comparing the positions of the unknown radioactive spot with synthetic standards, they were able to identify it as 3,5,3'-triiodothyronine.

The Biochemical Pathway of Iodinated Tyrosine Derivatives

The discovery of T3 and T4 paved the way for a deeper understanding of the biosynthesis of these hormones within the thyroid gland. The central players in this process are the iodinated tyrosine derivatives, monoiodotyrosine (MIT) and diiodotyrosine (DIT) .

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles:

-

Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells.

-

Oxidation and Iodination: The enzyme thyroid peroxidase (TPO) oxidizes iodide to iodine and incorporates it into the tyrosine residues of a large glycoprotein called thyroglobulin (Tg) . This process, known as organification, results in the formation of MIT and DIT residues attached to the thyroglobulin backbone[9][10][11].

-

Coupling: Within the thyroglobulin molecule, TPO catalyzes the coupling of these iodinated tyrosine residues:

-

Storage and Secretion: The thyroglobulin, now containing T3 and T4, is stored in the colloid of the thyroid follicle. Upon stimulation by thyroid-stimulating hormone (TSH) , the thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T3 and T4 into the bloodstream.

The ratio of MIT to DIT within thyroglobulin is influenced by iodine availability. In states of iodine deficiency, the production of MIT is favored, leading to a higher MIT/DIT ratio and, consequently, a higher proportion of T3 relative to T4 being synthesized.

Quantitative Data

The following tables summarize key quantitative data related to iodinated tyrosine derivatives and thyroid hormones.

Table 1: Relative Abundance of Iodoamino Acids in Thyroglobulin

| Iodine Intake Status | MIT/DIT Ratio | T4/T3 Ratio in Secreted Hormones |

| Iodine Sufficient | Low | High (approx. 10:1) |

| Iodine Deficient | High | Low |

Table 2: Binding Affinities of T3 and T4 to Thyroid Hormone Receptors

| Ligand | Receptor Isoform | Dissociation Constant (Kd) |

| T3 | TRα1 | ~0.1-0.5 nM |

| T4 | TRα1 | ~1-5 nM |

| T3 | TRβ1 | ~0.1-0.5 nM |

| T4 | TRβ1 | ~1-5 nM |

Table 3: Enzymatic Kinetics of Thyroid Peroxidase (TPO)

| Substrate | Product | Km | Vmax |

| Tyrosine | MIT | Variable | High |

| MIT | DIT | Low | Moderate |

| DIT + DIT | T4 | High | Low |

Signaling Pathways and Experimental Workflows

The biological effects of thyroid hormones are mediated through their interaction with nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors.

Signaling Pathway

Upon entering the target cell, T3 (and to a lesser extent T4) binds to TRs located in the nucleus. This binding induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The TR-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Caption: Biosynthesis of thyroid hormones within the thyroid follicle.

Caption: Genomic signaling pathway of thyroid hormones.

Caption: Logical flow of major discoveries in iodinated tyrosine derivative research.

Conclusion

The journey from observing the therapeutic effects of seaweed on goiter to understanding the intricate molecular mechanisms of thyroid hormone action is a testament to centuries of scientific inquiry. The discovery and characterization of iodinated tyrosine derivatives, MIT and DIT, and their hormonal products, T4 and T3, have been central to this journey. The pioneering work of Kendall, Harington, Pitt-Rivers, and Gross, among many others, has not only unraveled fundamental aspects of endocrine physiology but has also led to life-saving therapies for millions of people with thyroid disorders. This in-depth guide serves as a foundation for researchers and drug development professionals to build upon this rich history and continue to advance our knowledge and treatment of thyroid-related diseases.

References

- 1. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thyroid.org [thyroid.org]

- 3. thyroid.org [thyroid.org]

- 4. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3:5:3' -triiodothyronine. 1. Isolation from thyroid gland and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Rosalind Venetia Pitt-Rivers - eurothyroid.com [eurothyroid.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Thyroglobulin blood testing in adults can be used as a population measure of adequate iodine nutrition [thyroid.org]

- 10. thyroid.org [thyroid.org]

- 11. Thyroglobulin as a Biomarker of Iodine Deficiency: A Review - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-3,5-diiodo-L-tyrosine: A Technical Guide to its Role as a Precursor in Hormone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, distinguished by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine nitrogen. Its structural similarity to 3,5-diiodo-L-tyrosine (DIT), a direct precursor to thyroid hormones, positions it as a compound of significant interest in endocrinological research and pharmaceutical development. This technical guide provides a comprehensive overview of the role of this compound in hormone synthesis, with a focus on its conversion pathways, relevant enzymatic processes, and experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁I₂NO₄ | [1] |

| Molecular Weight | 475.02 g/mol | [1] |

| CAS Number | 1027-28-7 | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Storage Conditions | 0-8°C | [1] |

The Central Role of Diiodotyrosine (DIT) in Thyroid Hormone Synthesis

The synthesis of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process occurring within the thyroid gland. A key intermediate in this pathway is 3,5-diiodo-L-tyrosine (DIT). The established mechanism involves the following key steps:

-

Iodination of Tyrosine Residues: Tyrosine residues within the thyroglobulin protein are iodinated by the enzyme thyroid peroxidase (TPO) to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling Reaction: Thyroid peroxidase then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules results in the formation of thyroxine (T4).

The Precursor Role of this compound

For this compound to serve as a precursor for thyroid hormone synthesis, it must first be converted to 3,5-diiodo-L-tyrosine (DIT) through the removal of its N-acetyl group. This deacetylation step is crucial as thyroid peroxidase acts on the free amino group of DIT within the thyroglobulin structure.

Enzymatic Deacetylation

The in vivo conversion of N-acetylated amino acids to their corresponding free amino acids is catalyzed by a class of enzymes known as aminoacylases . While specific studies on the deacetylation of this compound in the thyroid are limited, the general activity of these enzymes on N-acetylated amino acids is well-documented. It is hypothesized that an aminoacylase present in thyroid tissue could facilitate the conversion of this compound to DIT, thereby making it available for thyroid hormone synthesis.

The proposed enzymatic conversion pathway can be visualized as follows:

Proposed enzymatic conversion of this compound.

Experimental Protocols

Detailed experimental protocols for investigating the conversion of this compound to thyroid hormones are crucial for reproducible research. Below is a generalized workflow for an in vitro study.

In Vitro Conversion Assay

Objective: To determine if this compound can be converted to thyroxine in the presence of thyroid tissue homogenate.

Materials:

-

This compound

-

Thyroid tissue (e.g., porcine or bovine)

-

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Hydrogen peroxide (H₂O₂)

-

Analytical standards for DIT and T4

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Thyroid Homogenate:

-

Excise and mince fresh thyroid tissue on ice.

-

Homogenize the tissue in cold homogenization buffer.

-

Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the cytosolic and microsomal fractions.

-

-

Incubation:

-

In a reaction vessel, combine the thyroid homogenate supernatant, this compound, and a source of hydrogen peroxide (as a substrate for TPO).

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).

-

Include control reactions lacking the thyroid homogenate or this compound.

-

-

Sample Analysis:

-

At each time point, terminate the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Analyze the reaction mixture for the presence of DIT and T4 using a validated HPLC method with appropriate standards.

-

The experimental workflow can be represented as follows:

In vitro workflow for assessing this compound conversion.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data specifically detailing the conversion efficiency of this compound to DIT and subsequently to thyroid hormones. Research in this area is warranted to establish the viability of this compound as a reliable precursor. Future studies should aim to quantify the reaction kinetics and yield under various experimental conditions.

Conclusion and Future Directions

This compound holds potential as a precursor for thyroid hormone synthesis, contingent on its efficient in vivo deacetylation to 3,5-diiodo-L-tyrosine. Its enhanced solubility compared to DIT may offer advantages in certain experimental and pharmaceutical formulations. However, further research is imperative to:

-

Identify and characterize the specific aminoacylases in the thyroid responsible for the deacetylation of this compound.

-

Quantify the rate and efficiency of this conversion in thyroid tissue.

-

Conduct in vivo studies to assess the bioavailability of this compound and its contribution to the overall thyroid hormone pool.

A deeper understanding of these aspects will be crucial in fully elucidating the role of this compound in endocrinology and exploring its potential therapeutic applications.

References

An In-depth Technical Guide to the Biological Activity of N-Acetyl-3,5-diiodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine (NAc-DIT) is a specialized derivative of the amino acid L-tyrosine, distinguished by the presence of two iodine atoms on its phenolic ring and an acetyl group on its amino terminus. This modification of the parent molecule, L-tyrosine, imparts unique physicochemical and biological properties that make it a compound of significant interest in biomedical research. Primarily recognized for its role as a key intermediate in the synthesis of thyroid hormones and their analogs, NAc-DIT also serves as a valuable tool in studying thyroid hormone metabolism and in the development of radiopharmaceuticals.[1] Its structural similarity to endogenous iodinated tyrosines allows it to participate in various biochemical pathways, offering avenues for research in thyroid-related disorders.[1] Furthermore, its utility extends to biochemical assays for probing enzyme-substrate interactions and in antioxidant studies.[1] This technical guide provides a comprehensive overview of the biological activity of NAc-DIT, including its physicochemical properties, known biological roles, and relevant experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. These properties influence its solubility, stability, and interactions with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁I₂NO₄ | [2] |

| Molecular Weight | 475.02 g/mol | [2] |

| CAS Number | 1027-28-7 | [2] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 124.0 to 128.0 °C | [3] |

| Boiling Point (Predicted) | 532.9 ± 50.0 °C | [3] |

| Density (Predicted) | 2.206 ± 0.06 g/cm³ | [3] |

Biological Roles and Mechanisms of Action

The biological significance of this compound is intrinsically linked to its structural relationship with thyroid hormone precursors. Its primary activities revolve around thyroid hormone synthesis and metabolism, with additional applications in enzyme kinetics and antioxidant research.

Role in Thyroid Hormone Synthesis and Metabolism

This compound is a critical intermediate in the chemical synthesis of thyroid hormones and their analogs.[3] Due to its structural similarity to diiodotyrosine (DIT), a natural precursor in the thyroid gland, NAc-DIT is extensively used in research to model and investigate the biosynthesis of thyroid hormones.[4][5] The iodinated phenyl group is a key feature that allows it to participate in coupling reactions to form larger iodothyronine structures, mimicking the natural processes that occur within the thyroid colloid.

The general pathway for thyroid hormone synthesis involves the iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, these iodinated tyrosines are coupled to form the active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). NAc-DIT serves as a synthetic analog of DIT in these studies.

Below is a conceptual workflow illustrating the use of NAc-DIT in modeling thyroid hormone biosynthesis.

Application in Radiopharmaceutical Development

The presence of iodine atoms in the structure of this compound makes it a suitable precursor for the development of radiolabeled compounds.[1] By substituting the stable iodine isotopes with radioactive isotopes, such as ¹²⁵I, researchers can synthesize radiotracers for use in imaging and therapeutic applications in nuclear medicine.[1][6] These radiolabeled analogs can be used to study the biodistribution and pharmacokinetics of thyroid hormone derivatives and to diagnose and treat thyroid-related diseases.

Use in Biochemical Assays

This compound has been employed as a substrate in biochemical assays to investigate the activity and substrate binding regions of enzymes.[1][5] A notable example is its use to study the pepsin-catalyzed hydrolysis, which provides insights into the active center of this enzyme.[5]

The following diagram illustrates the general workflow of an enzyme inhibition assay using NAc-DIT as a potential inhibitor or substrate analog.

Antioxidant Studies

The properties of this compound also make it a subject of interest in antioxidant research.[1] Studies in this area aim to explore its potential to mitigate oxidative stress in biological systems, although the specific mechanisms and quantitative effects are still an area of active investigation.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of the biological activity of this compound. The following section provides a generalized protocol for the quantification of NAc-DIT and its parent compound, L-tyrosine, in cell culture media, which is a common requirement in studies investigating its metabolism and effects on cellular systems.

Quantification of this compound and L-tyrosine in Cell Culture Supernatants by HPLC

This protocol outlines a general method for the simultaneous quantification of NAc-DIT and L-tyrosine using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Cell culture supernatant samples

-

This compound and L-tyrosine standards

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Protein precipitation agent (e.g., perchloric acid or acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw frozen cell culture supernatant samples.

-

To 100 µL of supernatant, add 100 µL of a protein precipitation agent.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

-

Standard Preparation:

-

Prepare a series of calibration standards of both this compound and L-tyrosine in the basal medium.

-

Treat these standards with the same protein precipitation method as the samples.

-

-

HPLC Analysis:

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of mobile phase A and B. The specific gradient will depend on the column dimensions and HPLC system and should be optimized to achieve good separation of the analytes.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength appropriate for both compounds (e.g., 280 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a standard curve for each compound by plotting peak area against concentration.

-

Quantify the concentration of NAc-DIT and L-tyrosine in the samples by interpolating their peak areas on the respective standard curves.

-

Signaling Pathways

While the direct modulation of specific signaling pathways by this compound is not extensively documented, its close structural relationship to thyroid hormone precursors suggests potential interactions with pathways regulated by thyroid hormones. For instance, the related compound 3,5-diiodo-L-thyronine (T2) has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[7] T2 activates the AMPK-ACC-malonyl-CoA metabolic signaling pathway, which promotes fatty acid oxidation.[7]

The following diagram illustrates the signaling pathway activated by the related compound 3,5-diiodo-L-thyronine (T2), which may provide a basis for investigating similar effects of NAc-DIT.

Conclusion

This compound is a versatile synthetic molecule with significant applications in the study of thyroid hormone biology. Its utility as a precursor in the synthesis of thyroid hormone analogs and radiopharmaceuticals, coupled with its use in biochemical assays, makes it an invaluable tool for researchers in endocrinology, medicinal chemistry, and drug development. While much of its biological activity is inferred from its structural similarity to endogenous iodinated tyrosines, further research is warranted to fully elucidate its direct interactions with cellular signaling pathways and its potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for professionals seeking to incorporate NAc-DIT into their research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-3,5-diiodo-L-tyrosine: A Versatile Chemical Probe in Modern Proteomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of proteomics, the development and application of novel chemical probes are paramount for unraveling the complexities of protein function, regulation, and interaction networks. N-Acetyl-3,5-diiodo-L-tyrosine, a derivative of the amino acid tyrosine, presents a unique combination of chemical features that position it as a promising tool for a range of proteomics applications. The presence of two iodine atoms offers a heavy isotope signature for mass spectrometry-based quantification and a potential handle for specialized bio-orthogonal reactions. The N-acetyl group can enhance its metabolic stability and cellular uptake. This technical guide explores the core principles and potential applications of this compound in proteomics research, providing hypothetical experimental workflows and data presentation formats to stimulate further investigation into its utility as a chemical probe. While direct, extensive applications in published literature are nascent, this document outlines a theoretical framework for its use in quantitative proteomics, target identification, and the study of signaling pathways.

Introduction to this compound

This compound is a synthetic amino acid derivative characterized by an acetylated N-terminus and two iodine atoms substituted on the phenolic ring of the tyrosine side chain. Its molecular formula is C₁₁H₁₁I₂NO₄, with a molecular weight of approximately 475.02 g/mol .[1][2] This compound is structurally analogous to endogenous tyrosine, a key residue in protein structure and cellular signaling, particularly through post-translational modifications like phosphorylation.

The unique structural features of this compound suggest several potential applications in proteomics:

-

Mass Spectrometry Tracer: The two iodine atoms provide a distinct isotopic signature that can be readily detected by mass spectrometry, facilitating the identification and quantification of peptides and proteins that have incorporated or interacted with the molecule.

-

Chemical Probe for Affinity-Based Proteomics: The di-iodo-tyrosine moiety can be recognized by specific protein domains or serve as a target for engineered binding partners, enabling the enrichment and identification of interacting proteins.

-

Modulator of Biological Pathways: Given its similarity to thyroid hormones and other tyrosine derivatives, it may serve as a tool to probe or modulate signaling pathways involving tyrosine metabolism or signaling.[3]

Potential Applications in Proteomics Workflows

While specific, published proteomics workflows utilizing this compound are not yet widely established, its properties lend themselves to several cutting-edge proteomics techniques. Below, we propose theoretical experimental designs.

Quantitative Proteomics using Isotopic Labeling

The heavy iodine atoms of this compound can be leveraged for relative quantification in mass spectrometry, analogous to established methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture).

Hypothetical Experimental Workflow: "Di-Iodo-SILAC"

This workflow would involve the metabolic incorporation of this compound into the proteome of cells, followed by mass spectrometry analysis to compare protein abundance between different experimental conditions.

References

N-Acetyl-3,5-diiodo-L-tyrosine: A Core Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine, a derivative of the amino acid L-tyrosine, stands as a pivotal precursor and versatile building block in the landscape of pharmaceutical research and development. While not typically viewed as a direct therapeutic agent, its unique structural features, including enhanced solubility and stability conferred by the N-acetyl group and the biological significance of its di-iodinated phenyl ring, make it an invaluable tool in several key areas of therapeutic research.[1] This technical guide delineates the primary applications of this compound as a foundational molecule in the synthesis of thyroid hormone analogs, the development of advanced radiopharmaceuticals, and as a subject of interest in antioxidant studies. We will explore the underlying chemistry, summarize available data, and present conceptual workflows to highlight its potential in driving the discovery of novel therapeutic and diagnostic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and synthesis. The introduction of the acetyl group to the amine of 3,5-diiodo-L-tyrosine significantly enhances its solubility and stability compared to other iodinated tyrosine derivatives, a crucial advantage in various experimental and pharmaceutical contexts.[1]

| Property | Value | Reference(s) |

| CAS Number | 1027-28-7 | [2][3] |

| Molecular Formula | C₁₁H₁₁I₂NO₄ | [2] |

| Molecular Weight | 475.02 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystal | [3] |

| Purity | >95.0% | [3] |

| Optical Rotation | +31.0 to +35.0 deg (C=1, EtOH) | [3] |

Core Therapeutic-Related Applications

The primary utility of this compound lies in its role as a sophisticated intermediate. Its structure is a key component in the synthesis of more complex molecules with potential therapeutic or diagnostic value.

Thyroid Hormone Analogs and Thyromimetic Research

This compound is a crucial starting material for the synthesis of various thyroid hormone analogs. The di-iodinated tyrosine core is a fundamental feature of thyroid hormones, and modifications to this structure can lead to compounds with altered receptor binding affinities and tissue selectivity.

One notable example from the literature, although not a direct therapeutic application of the title compound, is the synthesis and study of 3'-acetyl-3,5-diiodo-L-thyronine. This analog demonstrated significantly reduced affinity for the T3-receptor in isolated rat hepatic nuclei (0.5% of the affinity of T3).[4] This finding underscores how modifications, such as acetylation at different positions, can dramatically influence receptor interaction, a key principle in designing targeted thyromimetics.[4] The synthesis of such analogs often involves the coupling of a di-iodinated tyrosine derivative, for which this compound can serve as a protected and more soluble precursor.[1]

The general workflow for utilizing this compound in the synthesis of thyroid hormone analogs involves several key steps, as conceptualized below.

Radiopharmaceutical Development

The presence of iodine atoms in this compound makes it a prime candidate for the development of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine.[1] By replacing the stable iodine atoms with radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), researchers can create tracers for various biological processes.

The synthesis of radiolabeled thyroxine and its analogs, for instance, has been described involving the coupling of a radiolabeled diiodo-L-tyrosine derivative.[1] this compound can be a valuable precursor in such synthetic routes, offering a stable and soluble starting material for the introduction of radioiodine before subsequent chemical modifications.

The development and evaluation of such radiopharmaceuticals follow a structured pathway.

Antioxidant Research

There is growing interest in the antioxidant properties of iodine and iodinated organic molecules.[5][6] Iodine can act as an electron donor, and the iodination of tyrosine and other molecules can make them less susceptible to damage from reactive oxygen species.[6] this compound serves as a valuable compound for studying these potential antioxidant effects, providing a stable and soluble form of an iodinated amino acid derivative for in vitro assays.[1] Research in this area is still exploratory, but it opens a potential avenue for the therapeutic application of such compounds in conditions associated with oxidative stress.

Experimental Protocols: A Foundational Approach

General Protocol for Acylation of 3,5-Diiodo-L-tyrosine

This protocol outlines the synthesis of this compound from its precursor, 3,5-diiodo-L-tyrosine, a common method cited in chemical literature.[7]

Materials:

-

3,5-Diiodo-L-tyrosine

-

Acetic anhydride

-

A suitable solvent (e.g., glacial acetic acid or an aqueous basic solution)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

-

Dissolve 3,5-diiodo-L-tyrosine in the chosen solvent. If using an aqueous basic solution, a stoichiometric amount of a base like sodium hydroxide is used to deprotonate the carboxylic acid and amino groups.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring. The amount of acetic anhydride should be in slight molar excess relative to the 3,5-diiodo-L-tyrosine.

-

Allow the reaction to proceed at a low temperature for a specified period (e.g., 1-2 hours), then let it warm to room temperature and stir for several more hours.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of cold water to hydrolyze any excess acetic anhydride.

-

Acidify the mixture with hydrochloric acid to precipitate the N-acetylated product.

-

Collect the crude product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Characterization:

-

Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Signaling Pathways: A Precursor's Perspective

This compound itself is not known to directly modulate specific signaling pathways in a therapeutic context. However, the molecules synthesized from it are designed to interact with well-defined pathways. The significance of this compound, therefore, lies in its role as a key ingredient for probes and potential drugs targeting these pathways.

As depicted, this compound is a starting point for creating ligands that target receptors like the thyroid hormone receptors.[4] The resulting analogs can then modulate downstream events such as gene transcription (genomic effects) or rapid, non-genomic actions.[8] Furthermore, derivatives of N-acetyl-L-tyrosine have been explored as activators of other nuclear receptors like PPARα, indicating the versatility of the tyrosine scaffold in targeting different signaling hubs.[9]

Conclusion and Future Directions

This compound is a compound of significant interest not as a direct therapeutic agent, but as a high-value precursor in medicinal chemistry and radiopharmaceutical development. Its enhanced solubility and stability, combined with the biologically crucial di-iodinated tyrosine core, provide a robust platform for the synthesis of novel compounds targeting a range of biological systems.

Future research efforts will likely continue to leverage this compound in the following areas:

-

Development of Tissue-Selective Thyromimetics: Creating analogs with preferential activity in specific tissues (e.g., liver) to achieve therapeutic benefits like lipid-lowering while minimizing side effects in other tissues (e.g., heart).

-

Novel Radiotracers for Imaging and Therapy: Synthesizing new radiolabeled molecules for improved diagnostic imaging of thyroid-related disorders or other conditions where tyrosine metabolism is relevant.

-

Exploration of Antioxidant and Other Novel Activities: Further investigation into the potential cytoprotective effects of iodinated compounds in models of oxidative stress-related diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1027-28-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Extrathyronine Actions of Iodine as Antioxidant, Apoptotic, and Differentiation Factor in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Molecules important for thyroid hormone synthesis and action - known facts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using N-Acetyl-3,5-diiodo-L-tyrosine in enzyme assays.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine.[1][2] This modification enhances its stability and solubility compared to other iodinated tyrosine derivatives.[1] Due to its structural similarity to thyroid hormone precursors, it is a valuable tool for researchers investigating thyroid function and related disorders.[1][3] It is employed in various biochemical assays to measure enzyme activity and interactions, providing insights into metabolic pathways involving iodine and tyrosine derivatives.[3] This document provides detailed protocols for utilizing this compound in enzyme assays, focusing on its potential as both a substrate for tyrosinase and an inhibitor for enzymes such as thyroid peroxidase, tyrosine hydroxylase, and pepsin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁I₂NO₄ | [2] |

| Molecular Weight | 475.02 g/mol | [2] |

| CAS Number | 1027-28-7 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, almost transparent. | [4] |

| Melting Point | 124.0 to 128.0 °C | [4] |

Enzyme Assay Protocols

Given the limited availability of established protocols specifically for this compound, the following sections provide detailed methodologies adapted from established assays for structurally related compounds. These protocols serve as a robust starting point for researchers.

Tyrosinase Activity Assay: this compound as a Potential Substrate